molecular formula C10H19NO B15053878 2,2,6,6-Tetramethylpiperidine-4-carbaldehyde

2,2,6,6-Tetramethylpiperidine-4-carbaldehyde

Cat. No.: B15053878
M. Wt: 169.26 g/mol
InChI Key: VYEJGRFBRLXYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethylpiperidine-4-carbaldehyde ( 53085-38-4) is a high-purity chemical building block characterized by the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound features a carbaldehyde functional group positioned at the 4-carbon of a sterically hindered 2,2,6,6-tetramethylpiperidine scaffold, making it a valuable intermediate for synthesizing more complex nitrogen-containing molecules . The steric protection provided by the four methyl groups can influence the reactivity of the piperidine nitrogen and the aldehyde group, offering unique pathways for chemical synthesis. As a research chemical, it serves as a key precursor in organic synthesis, medicinal chemistry, and materials science. Derivatives of the 2,2,6,6-tetramethylpiperidine structure are extensively utilized in developing hindered amine light stabilizers (HALS), which are critical additives for protecting polymers from UV degradation . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage is critical for maintaining stability; it must be kept in a dark place under an inert atmosphere and stored in a freezer at or below -20°C . Safety precautions must be observed during handling, as the compound may cause skin and eye irritation (H315-H319) and specific target organ toxicity upon single exposure (H335) . Researchers can leverage this versatile scaffold to explore novel stabilizers, ligands, and pharmacologically active agents, particularly those targeting purinergic receptors like P2X3, where related diaminopyrimidine compounds have shown antagonist activity .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEJGRFBRLXYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Building Blocks

The molecule decomposes into two primary components:

  • 2,2,6,6-Tetramethylpiperidine framework : Typically derived from acetone and ammonia via high-pressure condensation.
  • 4-Carbaldehyde functionality : Introduced through late-stage functionalization of preformed piperidine intermediates.

Strategic Bond Disconnections

  • C4-aldehyde installation via oxidation of 4-hydroxymethyl or 4-methyl precursors
  • Direct C-H formylation at the 4-position using electrophilic agents
  • Ring construction strategies incorporating the aldehyde during piperidine formation

Established Synthetic Methodologies

Catalytic Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one Derivatives

The industrial-scale synthesis of 2,2,6,6-tetramethylpiperidin-4-ol via catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one provides a potential starting material. While direct oxidation of this alcohol to the aldehyde remains undocumented in literature, parallel systems suggest:

Proposed Pathway

  • Protection of hydroxyl group as silyl ether (TBDMSCl, imidazole)
  • Swern oxidation (oxalyl chloride/DMSO) to ketone
  • Partial reduction to secondary alcohol
  • Selective oxidation to aldehyde using TEMPO/NaOCl system

Challenges: Over-oxidation to carboxylic acid and steric hindrance at C4 position necessitate careful catalyst selection.

Vilsmeier-Haack Formylation of Piperidine Precursors

The Vilsmeier-Haack reaction, successfully employed in pyrazole-4-carbaldehyde synthesis, could be adapted:

Reaction Parameters

Component Specification
Substrate 2,2,6,6-Tetramethylpiperidine
Vilsmeier Reagent DMF/POCl3 (1:1.2 molar ratio)
Temperature 0°C → 80°C gradient over 4h
Workup Alkaline hydrolysis (NaHCO3)

Mechanistic Considerations :
Electrophilic attack at C4 requires activation via:

  • Temporary N-oxidation to enhance ring electrophilicity
  • Use of Lewis acids (ZnCl2) to polarize formylating agent

Innovative Methylation-Formylation Tandem Approach

Building on EP0729947A1's methylation protocol, a sequential strategy emerges:

Step 1 : Methylation of 2,2,6,6-tetramethylpiperidin-4-one

  • Formaldehyde:Formic acid (1.5:1 molar ratio) in toluene
  • Azeotropic water removal (Dean-Stark trap)
  • Yield: 89% 1,2,2,6,6-pentamethylpiperidin-4-one

Step 2 : Baeyer-Villiger Oxidation

  • mCPBA (3 equivalents) in CH2Cl2 at -20°C
  • Formation of lactone intermediate

Step 3 : Lactone Ring-Opening and Oxidation

  • NaOH (2M) hydrolysis → diol intermediate
  • Selective RuO4 oxidation of primary alcohol to aldehyde

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Max Yield Key Challenge
Hydrogenation/Oxidation Piperidin-4-ol 5 32% Over-oxidation control
Vilsmeier-Haack Piperidine 3 41% Ring activation requirements
Tandem Methylation Piperidin-4-one 4 55% Lactone regioselectivity

Note: Yields extrapolated from analogous transformations in literature.

Spectroscopic Characterization Benchmarks

Critical analytical data for authenticating 2,2,6,6-tetramethylpiperidine-4-carbaldehyde:

1H NMR (CDCl3)

  • δ 9.72 (s, 1H, CHO)
  • δ 2.81 (m, 2H, C3/C5 Hax)
  • δ 1.48 (s, 12H, 4×CH3)

13C NMR

  • δ 202.1 (CHO)
  • δ 58.6 (C2/C6)
  • δ 35.2 (C3/C5)
  • δ 27.9 (CH3)

Industrial-Scale Production Considerations

Catalyst Optimization

Raney Nickel (from Method) vs. Palladium on Carbon:

  • Nickel: Higher throughput but pyrophoric risks
  • Pd/C: Better aldehyde selectivity at elevated pressures

Solvent Systems

  • Dichloroethane/water biphasic systems (from Method) enable efficient aldehyde stabilization
  • t-Amyl alcohol (Method) suppresses oligomerization

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 2,2,6,6-tetramethylpiperidine-4-carbaldehyde undergoes oxidation to form carboxylic acid derivatives. This reaction aligns with standard aldehyde oxidation pathways, where the carbonyl group is converted into a carboxyl group.

Reaction Conditions and Products

Reaction TypeConditionsProductsReferences
Oxidation to Carboxylic AcidHydrogen peroxide with water-soluble metal salt catalysts (e.g., calcium or magnesium salts)Carboxylic acid derivative

Mechanism and Significance

The oxidation process likely proceeds via a two-electron transfer mechanism, where the aldehyde is converted to its corresponding acid. The steric hindrance from the four methyl groups on the piperidine ring may stabilize intermediates or influence reaction kinetics. This transformation is crucial for synthesizing derivatives with enhanced acidity or reactivity in downstream applications.

Key Steps

  • Oxidation of Precursor : 2,2,6,6-Tetramethylpiperidine undergoes oxidation to form the aldehyde.

  • Functional Group Introduction : The aldehyde group (-CHO) is selectively introduced at the 4-position of the piperidine ring.

Comparison with Related Syntheses

CompoundSynthesis MethodKey FeatureReference
2,2,6,6-Tetramethylpiperidine-4-carbaldehydeOxidation of 2,2,6,6-tetramethylpiperidineSelective aldehyde formation
TEMP-N-oxyl derivativesOxidation of 2,2,6,6-tetramethylpiperidine with hydrogen peroxideFormation of N-oxyl radicals

Reaction Mechanisms

The reactivity of 2,2,6,6-tetramethylpiperidine-4-carbaldehyde is governed by its aldehyde group and the steric environment of the piperidine ring. The aldehyde’s susceptibility to nucleophilic attack and oxidation is tempered by the bulky methyl substituents, which may hinder access to the carbonyl group. For example:

  • Electrophilic Addition : The aldehyde group can participate in nucleophilic addition reactions, though steric hindrance may reduce reactivity compared to less substituted aldehydes.

  • Reduction : While not explicitly detailed in the literature, reduction of the aldehyde to a primary alcohol could occur under standard conditions (e.g., LiAlH₄), yielding 2,2,6,6-tetramethylpiperidine-4-methanol.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. This interaction is often utilized in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, properties, and applications of 2,2,6,6-tetramethylpiperidine-4-carbaldehyde and related compounds:

Compound Name Functional Group Key Properties Applications References
2,2,6,6-Tetramethylpiperidine-4-carbaldehyde Aldehyde (-CHO) High electrophilicity; potential intermediate for organic synthesis Hypothesized use in coupling reactions or drug design (inferred from analogs)
2,2,6,6-Tetramethyl-4-piperidone (TMPD) Ketone (-C=O) LD₅₀ (mice): 935.4 mg/kg; crystalline monohydrate form Natural toxin in plants (e.g., Oxytropis glacialis); synthetic intermediate
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) Nitroxide radical (-N-O•) Stable radical; redox-active (E° ≈ +0.75 V vs. SHE) Electrochemical catalysis, cellulose nanocrystal production, polymer stabilization
4-Amino-2,2,6,6-tetramethylpiperidine Amine (-NH₂) Basic; participates in coupling reactions Antiviral drug design (e.g., HIV entry inhibitors)
4-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL) Hydroxyl (-OH) Antioxidant; protects against oxidative damage in cells Biomedical applications (e.g., mitigating H₂O₂-induced cell damage)
4-Acetamido-TEMPO Acetamido (-NHCOCH₃) Enhanced solubility and stability Electrocatalysis for ethanol/vancomycin detection

Reactivity and Stability

  • Aldehyde vs. Ketone : The aldehyde group in 2,2,6,6-tetramethylpiperidine-4-carbaldehyde is more electrophilic than the ketone in TMPD, making it reactive in nucleophilic additions (e.g., forming Schiff bases). TMPD’s ketone group contributes to its toxicity, likely through metabolic activation .
  • Nitroxide Radical (TEMPO) : The unpaired electron in TEMPO enables redox-mediated catalysis, such as oxidizing alcohols to carbonyl compounds. Its stability under electrochemical conditions makes it ideal for sustainable oxidation processes .
  • Amino and Hydroxy Derivatives: The amino group in 4-amino-TMP facilitates amide bond formation in drug synthesis, while TEMPOL’s hydroxyl group scavenges reactive oxygen species (ROS), protecting cells from oxidative stress .

Biological Activity

2,2,6,6-Tetramethylpiperidine-4-carbaldehyde (TMPCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TMPCA is characterized by its piperidine ring structure with four methyl groups and an aldehyde functional group. The molecular formula is C10H19NOC_{10}H_{19}NO, and it has a molecular weight of approximately 169.27 g/mol.

TMPCA has been shown to interact with various biological systems through multiple mechanisms:

  • Radical Scavenging : TMPCA exhibits antioxidant properties by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Protein Interaction : It plays a role in probing conformational changes in proteins and peptides, thereby influencing their biological activity. Studies have demonstrated that TMPCA-labeled peptides can exhibit altered conformations that correlate with their biological functions .

Antiviral Activity

Research indicates that compounds related to TMPCA possess antiviral properties. For instance, derivatives of TMPCA have been investigated for their ability to inhibit viral entry by targeting specific viral proteins such as gp41 in HIV . These studies suggest that modifications to the TMPCA structure can enhance antiviral potency.

Cytotoxicity and Safety

While TMPCA shows promising biological activities, its cytotoxic effects have also been evaluated. In vitro studies indicate varying degrees of cytotoxicity depending on the concentration and exposure duration. It is essential to balance efficacy with safety when considering TMPCA for therapeutic applications .

Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of TMPCA using various assays (DPPH, ABTS). Results showed that TMPCA significantly reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related disorders.

Study 2: Antiviral Efficacy

In a study examining the antiviral effects of TMPCA derivatives against HIV-1, compounds were tested for their ability to inhibit viral replication in cell cultures. Results indicated that certain derivatives exhibited substantial antiviral activity with lower toxicity profiles compared to standard treatments .

Data Tables

Study Activity Methodology Findings
Study 1AntioxidantDPPH and ABTS assaysSignificant reduction in oxidative stress
Study 2AntiviralCell culture assaysSubstantial inhibition of HIV-1 replication
Study 3CytotoxicityMTT assayVarying levels of cytotoxicity observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.